molecular formula C19H19ClN2O3 B6417542 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide CAS No. 902253-50-3

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide

Cat. No.: B6417542
CAS No.: 902253-50-3
M. Wt: 358.8 g/mol
InChI Key: NTTUMMITMAAKBW-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is a complex organic compound that features a benzoxazole ring substituted with a chlorine atom and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzoxazole with 3-phenylpropylamine to form the desired propanamide derivative. This step typically requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group on the benzoxazole ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized derivatives of the phenylpropyl side chain.

    Reduction: Hydroxylated derivatives of the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and the phenylpropyl side chain are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate
  • 2-phenylbenzoxazole
  • 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Uniqueness

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is unique due to the combination of its benzoxazole ring with a chlorine atom and an oxo group, along with the phenylpropyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-8-9-17-16(13-15)22(19(24)25-17)12-10-18(23)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTUMMITMAAKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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